molecular formula C27H32N2O5S B8205961 tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate

tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate

Cat. No.: B8205961
M. Wt: 496.6 g/mol
InChI Key: GXAGLUHRECIDPX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate is a compound with a complex structure that merges several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate typically involves multiple steps:

  • Starting Materials: Benzyl alcohol derivatives, thiophene-2-carboxylic acid, and amine compounds.

  • Formation of Benzyloxy Group: Through a reaction between benzyl alcohol and a methoxybenzyl halide under basic conditions.

  • Thiol Addition: Introducing the thiophene moiety via a coupling reaction with thiophene-2-carboxylic acid, facilitated by a dehydrating agent.

  • Amide Bond Formation: A reaction between the thiophene carboxylic acid derivative and an amine, forming the core amide structure.

  • Final Coupling:

Industrial Production Methods

The industrial production of this compound could involve optimizing each synthetic step to increase yield and reduce costs. This includes:

  • Scalable Reactions: Utilizing high-throughput continuous flow reactors.

  • Purification: Implementing large-scale chromatographic techniques or crystallization processes.

  • Automation: Employing automated synthesis robots to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Oxidative cleavage of the benzyloxy group to form corresponding ketones.

  • Reduction: Reduction of the amide group to yield amines.

  • Substitution: Nucleophilic substitution reactions at the benzyloxy group or the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) under anhydrous conditions.

  • Substitution: Alkali metals or strong nucleophiles like Grignard reagents for benzyloxy substitutions.

Major Products Formed from These Reactions

  • Oxidation Products: Benzaldehyde derivatives, methoxybenzoic acid.

  • Reduction Products: Amines, thiophene derivatives.

  • Substitution Products: Substituted thiophene compounds with varied functional groups.

Scientific Research Applications

This compound is utilized in various fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: As a probe in enzymatic reactions and a model compound in metabolic studies.

  • Industry: Utilized in the production of advanced materials, including polymers and specialized coatings.

Mechanism of Action

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates, blocking active sites.

  • Signal Transduction Modulation: Can alter cellular signaling pathways, affecting gene expression and cellular function.

  • Metabolic Pathways: Participates in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(N-(4-hydroxybenzyl)thiophene-2-carboxamido)ethyl)carbamate

  • tert-Butyl (2-(N-(4-nitrobenzyl)thiophene-2-carboxamido)ethyl)carbamate

  • tert-Butyl (2-(N-(4-chlorobenzyl)thiophene-2-carboxamido)ethyl)carbamate

Highlights of Uniqueness

  • Substitution Pattern: The presence of a benzyloxy group differentiates it from similar compounds, providing distinct reactivity and interaction profiles.

  • Functional Diversity: Combination of methoxy and benzyloxy groups introduces varied chemical properties compared to similar thiophene carbamates.

This article outlines the multifaceted aspects of tert-Butyl (2-(N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamido)ethyl)carbamate, reflecting its synthesis, chemical behavior, and applications.

Properties

IUPAC Name

tert-butyl N-[2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-(thiophene-2-carbonyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-27(2,3)34-26(31)28-14-15-29(25(30)24-11-8-16-35-24)18-21-12-13-22(23(17-21)32-4)33-19-20-9-6-5-7-10-20/h5-13,16-17H,14-15,18-19H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAGLUHRECIDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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